molecular formula C13H18BrClN2OSi B8152145 3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8152145
M. Wt: 361.73 g/mol
InChI Key: LHNJNUGBDDEZAK-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated azaindole derivative protected by a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This compound serves as a critical intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis . The SEM group enhances solubility in organic solvents and stabilizes the reactive pyrrolo[2,3-b]pyridine core during subsequent functionalization. Its synthesis involves treating 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium hydride and SEM-Cl in dry DMF, yielding a 90% isolated product as a yellow oil . Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.47 (s, 1H), 7.44 (d, J = 3.6 Hz, 1H), 6.66 (d, J = 3.6 Hz, 1H), 5.69 (s, 2H), 3.60–3.56 (m, 2H), 0.98–0.94 (m, 2H), 0.00 (s, 9H) .

Properties

IUPAC Name

2-[(3-bromo-4-chloropyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrClN2OSi/c1-19(2,3)7-6-18-9-17-8-10(14)12-11(15)4-5-16-13(12)17/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNJNUGBDDEZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C(C=CN=C21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the use of 2-(trimethylsilyl)ethanol and phosphorus trichloride in the presence of a pyrrolopyridine derivative . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H18BrClN2OSi
  • Molecular Weight : 361.7373 g/mol
  • CAS Number : 2411408-53-0
  • SMILES Notation : Brc1cn(c2c1c(Cl)ccn2)COCCSi(C)C

The compound's structure allows for versatile modifications, making it an attractive candidate for various applications.

Medicinal Chemistry

3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine has been explored for its potential as a pharmaceutical intermediate. Its halogenated pyrrole structure is known to exhibit biological activity, making it useful in the development of new therapeutic agents.

  • Case Study : Research has indicated that derivatives of pyrrolo[2,3-b]pyridine can act as inhibitors of certain kinases involved in cancer pathways. This indicates a potential application in targeted cancer therapies.

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including nucleophilic substitutions and coupling reactions—makes it instrumental in synthetic pathways.

  • Reactions :
    • Nucleophilic Substitution : The bromine and chlorine atoms can be substituted with other functional groups, allowing for the creation of diverse derivatives.
    • Coupling Reactions : It can participate in cross-coupling reactions to form larger, more complex structures.

Material Science

The unique properties of 3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine make it suitable for applications in material science, particularly in the development of functional materials.

  • Potential Use : The compound may be utilized in the synthesis of polymers or coatings that require specific chemical properties such as thermal stability or resistance to environmental factors.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets. Research has shown that it can modulate enzyme activity and affect cellular signaling pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with various molecular targets. The presence of bromine and chlorine atoms allows it to participate in halogen bonding, which can influence its binding affinity to specific proteins or enzymes. The trimethylsilyl group enhances its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target molecules, leading to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The SEM-protected pyrrolo[2,3-b]pyridine scaffold is widely modified to tune electronic and steric properties. Below is a comparative analysis with analogs:

Compound Name Substituents (Position) Yield (%) Key Properties/Applications Reference
3-Bromo-4-chloro-1-SEM-1H-pyrrolo[2,3-b]pyridine Br (3), Cl (4), SEM (1) 90 High reactivity in cross-coupling reactions
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) Br (5), CH₃ (1) 75 Lower solubility in polar solvents
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Br (5), ethynylpyridine (3) 75 Enhanced π-stacking for target binding
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) CF₃ (5), NO₂ (3) 87 Electron-withdrawing groups increase acidity
6-Chloro-4-nitro-3-(trifluoromethyl)-1-SEM-1H-pyrrolo[2,3-b]pyridine Cl (6), NO₂ (4), CF₃ (3), SEM (1) 97 Improved metabolic stability in drug design

Key Observations:

  • SEM Protection: The SEM group in the target compound and improves synthetic flexibility by masking reactive NH groups, enabling sequential functionalization .
  • Halogen vs. Nitro Groups: Bromo/chloro substituents (as in the target compound) favor cross-coupling reactions (e.g., Suzuki-Miyaura), while nitro groups (e.g., ) are electron-withdrawing but may reduce stability under basic conditions .
  • Aromatic vs. Aliphatic Substituents: Ethynylaryl groups (e.g., ) enhance π-π interactions in biological targets, whereas methyl groups (e.g., ) increase lipophilicity .

Biological Activity

3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C12H17BrClN3OSi
  • Molecular Weight : 362.73 g/mol
  • CAS Number : 2348512-74-1

The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities. The presence of bromine and chlorine atoms, along with a trimethylsilyl ether group, enhances its reactivity and potential interactions with biological targets.

The biological activity of 3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine can be attributed to its ability to interact with various molecular targets within cells. The halogen substituents (bromine and chlorine) can influence the compound's binding affinity and specificity towards enzymes or receptors.

Antiviral Activity

Recent studies have indicated that compounds similar to 3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine exhibit promising antiviral properties. For instance, research on related N-heterocycles has shown significant activity against viral targets such as HIV and other pathogens, with IC50 values in the low micromolar range .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells. For example, compounds with similar structures were found to have CC50 values as low as 9 nM against specific T-lymphoblastic cell lines . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

  • Antiviral Evaluation : A study evaluated various N-Heterocycles for their antiviral activity against tobacco mosaic virus (TMV), revealing that modifications in the structure significantly impacted their efficacy. Compounds analogous to the pyrrolo[2,3-b]pyridine structure showed improved binding affinities and biological activities .
  • Cytotoxicity Profiling : Another research effort focused on the cytotoxic effects of similar compounds on cancer cell lines. The findings suggested that structural modifications could enhance selectivity and potency against specific cancer types, indicating a potential therapeutic application for 3-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine .

Data Tables

Activity Type IC50/CC50 Values Cell Lines Tested Reference
Antiviral0.26 - 0.95 μMTMV-infected cells
CytotoxicityCC50 = 9 nMT-lymphoblastic cell lines
Selective Cytotoxicity>10 μMNon-T-cell cancer lines

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group to pyrrolo[2,3-b]pyridine scaffolds?

  • Methodological Answer : The SEM group is introduced via deprotonation of the pyrrolo[2,3-b]pyridine nitrogen using NaH in dry DMF, followed by reaction with SEM-Cl at low temperatures (-78°C to RT). This method prevents undesired side reactions and achieves high yields (~90%) . Critical parameters include strict anhydrous conditions and controlled stoichiometry (2 eq NaH, 1.5 eq SEM-Cl). Post-reaction, the product is isolated via silica gel chromatography using petroleum ether/ethyl acetate gradients.

Q. How are intermediates purified after halogenation (e.g., bromination) of SEM-protected pyrrolo[2,3-b]pyridines?

  • Methodological Answer : Halogenated intermediates, such as 3-bromo-4-chloro derivatives, are purified using silica gel flash column chromatography with dichloromethane/ethyl acetate (90:10) as the mobile phase. For bromination with N-bromosuccinimide (NBS), inert solvents like tert-butanol minimize decomposition, and excess NBS (3 eq) ensures complete conversion. Post-reaction, solvents are evaporated under reduced pressure to isolate the crude product .

Q. What spectroscopic techniques confirm the structural integrity of SEM-protected intermediates?

  • Methodological Answer : ¹H NMR is critical for identifying SEM group signals: characteristic peaks include δ 0.00 ppm (Si(CH₃)₃), δ 0.94–0.98 ppm (-CH₂-Si), δ 3.56–3.60 ppm (-O-CH₂-), and δ 5.69 ppm (SEM-CH₂-O). LCMS (ESI) confirms molecular ions (e.g., [M+H]+ 534.8 for tribrominated intermediates) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence regioselectivity in cross-coupling reactions of SEM-protected pyrrolo[2,3-b]pyridines?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position activate the 5-position for Suzuki-Miyaura couplings. For example, coupling 5-bromo-3-nitro derivatives with arylboronic acids requires Pd catalysts (e.g., Pd₂(dba)₃/XPhos) and K₂CO₃ in DMF at 100°C. Steric hindrance from bulky substituents (e.g., -OCH₃) reduces coupling efficiency, necessitating microwave-assisted heating for improved yields .

Q. What strategies mitigate decomposition of SEM-protected intermediates under acidic or oxidative conditions?

  • Methodological Answer : The SEM group is susceptible to cleavage by strong acids (e.g., TFA). To stabilize intermediates, replace SEM with acid-resistant protecting groups (e.g., Boc) during multi-step syntheses. Alternatively, use milder acids (e.g., HCl in dioxane) for deprotection. For oxidative steps (e.g., nitration), low temperatures (0–5°C) and controlled reagent addition prevent over-oxidation .

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